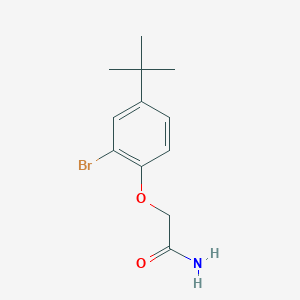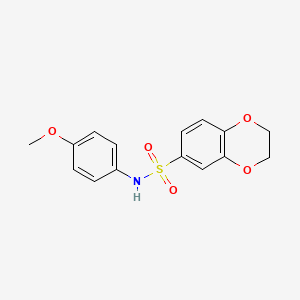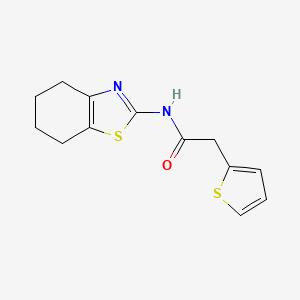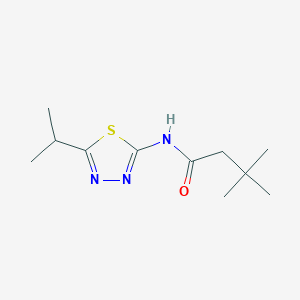
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone, also known as 5-MeO-MPMI, is a synthetic compound that belongs to the class of benzofuran derivatives. It is a psychoactive substance that has gained popularity among the research community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone is not fully understood, but it is believed to act on the serotonergic system in the brain. Specifically, it is thought to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, this compound may modulate the activity of other neurotransmitter systems, such as the dopaminergic and glutamatergic systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized, but it is believed to have a similar pharmacological profile to other benzofuran derivatives. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone for lab experiments is its relatively low toxicity compared to other psychoactive substances. Additionally, it has a relatively long half-life, which allows for longer experimental timeframes. However, one limitation is that it is a relatively new compound, and its effects on human subjects are not well understood. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone. One area of interest is its potential as a treatment for mental health disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate its mechanism of action and pharmacological profile. Finally, there may be potential applications for this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone involves the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-methylphenylmagnesium bromide in the presence of a catalyst. The resulting compound is then converted to this compound through a series of chemical reactions. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of mental health disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies suggest that it may have similar effects in humans. Additionally, this compound has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(5-hydroxy-2-methyl-1-benzofuran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-5-12(6-4-10)17(19)16-11(2)20-15-8-7-13(18)9-14(15)16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKYMHQFXZVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863650 |
Source


|
| Record name | (5-Hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)



![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)